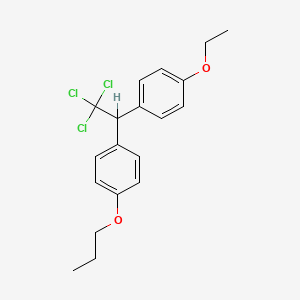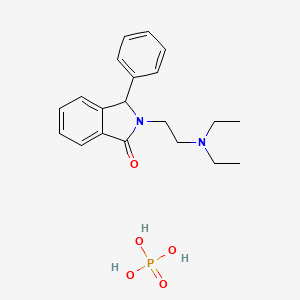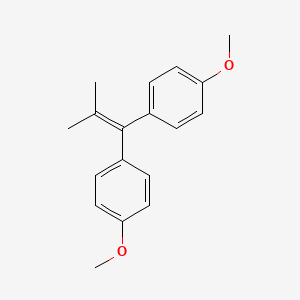
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,1-bis(4-methoxyphenyl)propene is an organic compound characterized by its unique structure, which includes a propene backbone substituted with two 4-methoxyphenyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1-bis(4-methoxyphenyl)propene typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a methylation step. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-Methyl-1,1-bis(4-methoxyphenyl)propene may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or crystallization are used to obtain the pure compound.
Types of Reactions:
Oxidation: 2-Methyl-1,1-bis(4-methoxyphenyl)propene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Methyl-1,1-bis(4-methoxyphenyl)propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Methyl-1,1-bis(4-methoxyphenyl)propene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may exert its effects by interacting with cellular enzymes or receptors, leading to changes in cellular processes. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar in structure but contains a piperidine ring.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Contains hydroxyl groups instead of methoxy groups.
1-(4-methoxyphenyl)propene: Lacks the additional methyl group on the propene backbone.
Uniqueness: 2-Methyl-1,1-bis(4-methoxyphenyl)propene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
26957-36-8 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
1-methoxy-4-[1-(4-methoxyphenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(2)18(14-5-9-16(19-3)10-6-14)15-7-11-17(20-4)12-8-15/h5-12H,1-4H3 |
InChIキー |
CNMOABJZJURKJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
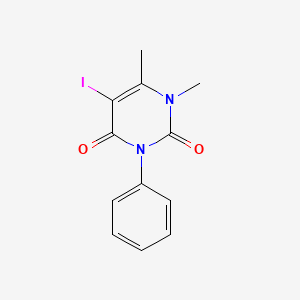
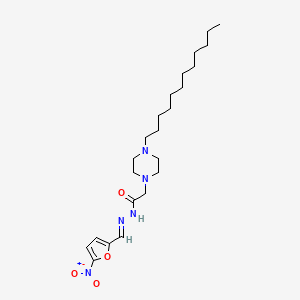
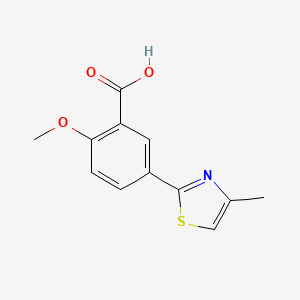
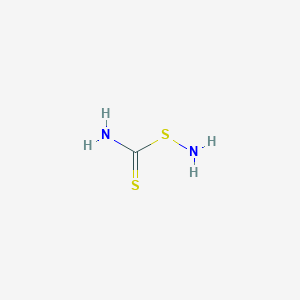
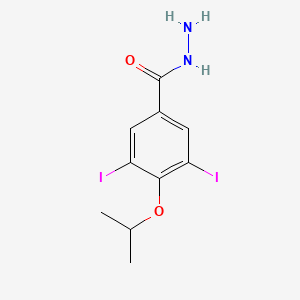
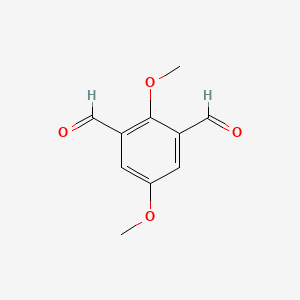

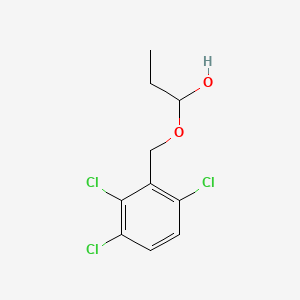
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
